molecular formula C11H13N3O3S B2394717 N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1421449-12-8

N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2394717
CAS No.: 1421449-12-8
M. Wt: 267.3
InChI Key: UHNJORFLZVJDQX-UHFFFAOYSA-N
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Description

N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that features a furan ring, a thiadiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of furan derivatives with thiadiazole intermediates. One common method involves the condensation of 3-(furan-2-yl)-3-hydroxypropylamine with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid under acidic conditions to form the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The furan and thiadiazole rings may also interact with DNA or proteins, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide: Similar structure but lacks the thiadiazole ring.

    4-Methyl-1,2,3-thiadiazole-5-carboxamide: Similar structure but lacks the furan ring.

    N-(3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: Similar structure but lacks the furan ring.

Uniqueness

N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the combination of the furan and thiadiazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-4-methylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-7-10(18-14-13-7)11(16)12-5-4-8(15)9-3-2-6-17-9/h2-3,6,8,15H,4-5H2,1H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNJORFLZVJDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCC(C2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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